Rubidium oxide

Description

Properties

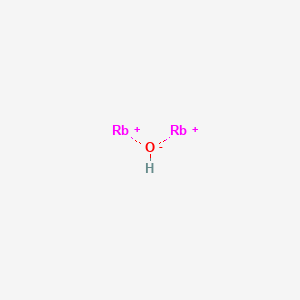

IUPAC Name |

rubidium(1+);hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2Rb/h1H2;;/q;2*+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBWCLMMHLCMAM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HORb2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow chunks; [Alfa Aesar MSDS] | |

| Record name | Rubidium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18088-11-4 | |

| Record name | Rubidium oxide (Rb2O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018088114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium oxide (Rb2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dirubidium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Rubidium Oxides

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the crystal structures of common and notable rubidium oxides, including the monoxide (Rb₂O), superoxide (B77818) (RbO₂), peroxide (Rb₂O₂), and the suboxide Rb₉O₂. It is intended as a core technical reference, emphasizing crystallographic data and the experimental methodologies required for their characterization. While these inorganic materials do not have direct pharmacological activity, the rigorous techniques detailed for their structural elucidation are fundamentally important and directly analogous to the characterization of active pharmaceutical ingredients (APIs), their polymorphs, and excipients in drug development.

Crystal Structure Analysis of Rubidium Oxides

Rubidium oxides are a class of highly reactive inorganic compounds that adopt several stoichiometries, each with a distinct and well-defined crystal structure. Their extreme sensitivity to air and moisture necessitates specialized handling and characterization techniques. The following sections summarize the key crystallographic data for the most stable and well-characterized rubidium oxides.

Rubidium Monoxide (Rb₂O)

Rubidium monoxide is a yellow crystalline solid that adopts the anti-fluorite structure.[1][2] In this arrangement, the positions of the cations and anions are reversed compared to the fluorite (CaF₂) structure.[1][2] The larger rubidium cations (Rb⁺) occupy the tetrahedral sites, while the smaller oxide anions (O²⁻) occupy the positions of a face-centered cubic (FCC) lattice.[1][3] This results in a coordination number of 4 for Rb⁺ and 8 for O²⁻.[1]

| Parameter | Value | Reference |

| Formula | Rb₂O | [1] |

| Crystal System | Cubic | [2][4] |

| Space Group | Fm-3m (No. 225) | [2][4][5] |

| Lattice Parameter (a) | 6.74 Å | [2][5] |

| Formula Units (Z) | 4 | [3] |

| Atomic Positions | O at Wyckoff 4a: (0, 0, 0) | [3] |

| Rb at Wyckoff 8c: (¼, ¼, ¼) | [3][5] |

Rubidium Superoxide (RbO₂)

Rubidium superoxide forms as a bright yellow solid and is the principal product when rubidium metal is oxidized in an excess of air.[6][7] At room temperature and above, it adopts a tetragonal crystal structure analogous to calcium carbide (CaC₂), which can be distorted due to the Jahn-Teller effect.[6] The structure consists of Rb⁺ cations and superoxide (O₂⁻) anions.

| Parameter | Value (for I4/mmm phase) | Reference |

| Formula | RbO₂ | [6] |

| Crystal System | Tetragonal | [8][9] |

| Space Group | I4/mmm (No. 139) | [8][9] |

| Lattice Parameters | a = 4.41 Å, c = 7.10 Å | [8] |

| Formula Units (Z) | 2 | |

| Atomic Positions | Rb at Wyckoff 2a: (0, 0, 0) | [8] |

| O at Wyckoff 4e: (0, 0, ±0.188) | [8] | |

| Calculated Bond Lengths | Rb-O: 2.78 Å, 2.97 Å | [8] |

| O-O: 1.34 Å | [8] |

Rubidium Peroxide (Rb₂O₂)

Pure rubidium peroxide is a colorless to light yellow solid with an orthorhombic crystal structure.[10] However, detailed crystallographic data in the public literature for the pure, unsolvated form is scarce. The most comprehensively characterized related structure is that of rubidium peroxide ammonia (B1221849) disolvate (Rb₂O₂·2NH₃), obtained via low-temperature crystallization from liquid ammonia.[11][12][13] The data for this solvate is presented below.

| Parameter | Value (for Rb₂O₂·2NH₃) | Reference |

| Formula | Rb₂O₂·2NH₃ | [11][12] |

| Crystal System | Orthorhombic | [11][12] |

| Space Group | Pnma (No. 62) | [11][12] |

| Lattice Parameters | a = 7.3957 Å, b = 4.0932 Å, c = 18.1873 Å | [11][12] |

| Formula Units (Z) | 2 | |

| Experimental Bond Length | O-O (peroxide): 1.530 Å | [11][12] |

Rubidium Suboxide (Rb₉O₂)

Rubidium suboxides are fascinating compounds that contain formal alkali metal cations and oxide anions, as well as metal-metal bonds, giving them metallic or semi-metallic properties. Rb₉O₂ is a well-characterized, copper-colored suboxide that consists of two Rb₆O octahedra sharing a face.

| Parameter | Value | Reference |

| Formula | Rb₉O₂ | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/m (No. 11) | |

| Lattice Parameters | a = 14.087 Å, b = 8.435 Å, c = 11.741 Å | |

| β = 127.39° |

Experimental Protocols

The analysis of rubidium oxides requires rigorous anaerobic and anhydrous techniques. The following sections outline generalized but detailed protocols for their synthesis and structural characterization.

Synthesis Protocols

General Handling Precautions: All manipulations must be performed in an inert atmosphere (Argon or Nitrogen) using a glove box or Schlenk line techniques. All glassware must be rigorously dried, and solvents must be anhydrous.

Protocol 2.1.1: Synthesis of Rubidium Monoxide (Rb₂O) This protocol is based on the reduction of anhydrous rubidium nitrate (B79036).

-

Reactant Preparation: Place anhydrous rubidium nitrate (RbNO₃) and 5-fold molar excess of clean rubidium metal into a tantalum or niobium crucible within an argon-filled glove box.

-

Reaction: Seal the crucible in a stainless-steel autoclave. Slowly heat the assembly to 400 °C over 4 hours.

-

Hold and Cool: Maintain the temperature at 400 °C for 6 hours to ensure the reaction goes to completion.

-

Cooling: Slowly cool the autoclave to room temperature over 8-12 hours.

-

Product Recovery: Transfer the autoclave back into the glove box. Open the crucible to recover the yellow Rb₂O product.

Protocol 2.1.2: Synthesis of Rubidium Superoxide (RbO₂) This protocol involves the direct oxidation of the metal.

-

Reactant Setup: Place a clean sample of rubidium metal in a porcelain boat within a tube furnace.

-

Oxidation: While flushing with a slow stream of dry oxygen (O₂), heat the furnace to 300 °C.

-

Reaction: The rubidium metal will ignite and burn in the oxygen stream. Maintain the flow until the reaction is complete, as observed by the formation of a uniform bright yellow powder.

-

Cooling: Cool the furnace to room temperature under a continued slow flow of dry oxygen.

-

Product Recovery: Transfer the product to an inert atmosphere storage container.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

Growing single crystals of these reactive compounds is challenging. Methods often involve slow cooling from a melt (for Rb₂O) or slow reaction/crystallization from a non-aqueous solvent like liquid ammonia (for peroxides).[10]

Protocol 2.2.1: Crystal Mounting and Data Collection

-

Crystal Selection: In an argon-filled glove box, place a sample of the crystalline powder on a microscope slide under a drop of cryo-protectant oil (e.g., perfluoropolyether oil).

-

Mounting: Identify a suitable single crystal with sharp edges and uniform morphology. Using a cryo-loop (e.g., MiTeGen), carefully pick up the selected crystal. The oil will adhere the crystal to the loop and provide a temporary barrier against air exposure.

-

Transfer: Quickly transfer the mounted crystal from the glove box to the goniometer head of the X-ray diffractometer.

-

Cryo-cooling: Immediately start the cryo-stream (typically cold N₂ gas at 100-150 K). This freezes the oil, fixing the crystal in place and further protecting it from degradation while minimizing atomic thermal motion.

-

Data Collection: Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). Perform an initial series of frames to determine the unit cell and crystal orientation.

-

Strategy and Full Collection: Based on the determined crystal system and space group, use the diffractometer software to devise a data collection strategy (e.g., a series of ω and φ scans) to measure the intensities of a complete and redundant set of reflections.

-

Data Processing: Integrate the raw diffraction images to obtain a reflection file containing h, k, l indices and their corresponding intensities and standard uncertainties. Apply necessary corrections for factors like Lorentz-polarization effects and absorption.

-

Structure Solution and Refinement: Use structure solution software (e.g., SHELXT) to determine the initial atomic positions via direct methods or Patterson synthesis. Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL) to optimize atomic positions, and displacement parameters until convergence is reached.

Visualizations: Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of experimental workflows and the logical relationships within crystal structures.

Caption: Experimental workflow for synthesis and structural analysis.

Caption: Logical relationships in the Rb₂O anti-fluorite unit cell.

Caption: Positional relationships in the RbO₂ tetragonal unit cell.

References

- 1. Rubidium oxide - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Objectives_template [archive.nptel.ac.in]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 6. Rubidium superoxide - Wikipedia [en.wikipedia.org]

- 7. WebElements Periodic Table » Rubidium » rubidium superoxide [webelements.com]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. mp-12105: RbO2 (tetragonal, I4/mmm, 139) [legacy.materialsproject.org]

- 10. Rubidium peroxide - Wikipedia [en.wikipedia.org]

- 11. Crystal structure of rubidium peroxide ammonia disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Crystal structure of rubidium peroxide ammonia disolvate | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of Rubidium Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of rubidium oxide (Rb₂O). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring a detailed understanding of this highly reactive inorganic compound. This document covers key physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and reactivity. All quantitative data are summarized in structured tables for ease of reference. Due to its extreme reactivity, particularly with moisture, all handling and experimental procedures involving this compound necessitate stringent inert atmosphere techniques.

Core Physicochemical Properties

This compound is a yellow, crystalline solid that is a potent base.[1][2] It is not found naturally due to its high reactivity with water and atmospheric components.[3] The rubidium content in various minerals is often calculated and reported in terms of its oxide, Rb₂O.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.

| Property | Value | Reference(s) |

| Chemical Formula | Rb₂O | [3] |

| Molar Mass | 186.94 g/mol | [3] |

| Appearance | Yellow crystalline solid | [2][3] |

| Density | ~4.0 g/cm³ | [1] |

| Melting Point | >500 °C | [1][3] |

| Crystal Structure | Antifluorite (cubic) | [2][3] |

| Space Group | Fm-3m (No. 225) | [1][3] |

| Solubility in Water | Reacts violently to form Rubidium Hydroxide (B78521) (RbOH) | [3][4] |

| Magnetic Susceptibility (χ) | +1527.0 × 10⁻⁶ cm³/mol | [1][3] |

Crystal Structure

This compound crystallizes in the antifluorite structure, which is a cubic crystal system.[2][3] In this arrangement, the positions of the cations and anions are reversed relative to the fluorite (CaF₂) structure. The larger oxide anions (O²⁻) form a face-centered cubic (FCC) lattice, while the smaller rubidium cations (Rb⁺) occupy the tetrahedral interstitial sites.[2] This results in a coordination number of 8 for the oxide ions (cubic coordination) and 4 for the rubidium ions (tetrahedral coordination).[3]

Caption: A simplified 2D representation of the antifluorite crystal structure of this compound.

Chemical Reactivity

This compound is a strong base and exhibits high reactivity, characteristic of heavy alkali metal oxides.[3]

Reaction with Water

It reacts exothermically and vigorously with water to form rubidium hydroxide (RbOH).[3][4] This reaction is rapid and complete upon contact with moisture.[5]

Reaction: Rb₂O + H₂O → 2RbOH[4]

Reaction with Acids

As a basic anhydride, this compound readily reacts with acids to form the corresponding rubidium salt and water. For example, with hydrochloric acid, it forms rubidium chloride.

Reaction: Rb₂O + 2HCl → 2RbCl + H₂O

Caption: Diagram illustrating the primary reactions of this compound with water and acid.

Experimental Protocols

Safety Precaution: All manipulations of rubidium metal and this compound must be conducted in an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen) to prevent rapid oxidation and potential fire hazards. Appropriate personal protective equipment, including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.

Synthesis of this compound

The most reliable method for synthesizing pure this compound is the reduction of anhydrous rubidium nitrate (B79036) with elemental rubidium.[1][3] Direct oxidation of rubidium metal in air predominantly forms the superoxide (B77818) (RbO₂).[3]

Reaction: 10Rb + 2RbNO₃ → 6Rb₂O + N₂[1]

Methodology:

-

Reactant Preparation: In an argon-filled glovebox, weigh stoichiometric amounts of high-purity rubidium metal and anhydrous rubidium nitrate. A 5-10% excess of rubidium metal is recommended to ensure complete reduction of the nitrate.[6]

-

Apparatus Setup: Place the reactants in a tantalum or alumina (B75360) crucible. The crucible should be placed inside a quartz tube that can be evacuated and heated.

-

Reaction Conditions:

-

Evacuate the quartz tube to a pressure of at least 10⁻⁵ torr.

-

Slowly heat the reaction mixture to 200 °C and maintain this temperature to initiate the reaction.[1]

-

Gradually increase the temperature to 400 °C over several hours to prevent a rapid evolution of nitrogen gas.[6]

-

Maintain the temperature at 400 °C for 24 hours to ensure the reaction goes to completion.

-

-

Product Isolation and Purification:

-

After cooling to room temperature, the crude product will be a mixture of this compound and any excess rubidium metal.

-

Purify the this compound by vacuum sublimation at a temperature above its melting point (>500 °C). The more volatile rubidium metal will evaporate first, followed by the sublimation of this compound, which can be collected on a cold finger.

-

-

Storage: The purified this compound must be stored in a sealed container under an inert atmosphere.

Caption: A logical workflow for the synthesis and handling of this compound.

Characterization Protocols

Due to its hygroscopic nature, special precautions must be taken during the preparation of samples for XRD analysis to prevent atmospheric exposure.[7]

Methodology:

-

Sample Preparation:

-

Inside an inert atmosphere glovebox, grind a small amount of the synthesized this compound into a fine powder using an agate mortar and pestle.

-

Load the powdered sample into an air-sensitive sample holder. These holders are typically equipped with a dome or a thin, X-ray transparent window (e.g., Kapton film) to protect the sample from the atmosphere.

-

-

Data Acquisition:

-

Transfer the sealed sample holder to the X-ray diffractometer.

-

Collect the powder diffraction pattern using a standard diffractometer with Cu Kα radiation.

-

A typical scan range would be from 10° to 80° in 2θ with a step size of 0.02°.

-

-

Data Analysis:

-

The resulting diffraction pattern should be compared to the reference pattern for the antifluorite structure of Rb₂O.

-

Expected major diffraction peaks are at d-spacings of approximately 3.37 Å (111), 2.92 Å (200), and 2.08 Å (220).[1]

-

Rietveld refinement can be used to obtain precise lattice parameters.

-

Determining the melting point of a highly reactive substance like this compound is challenging due to its reactivity with container materials at high temperatures.

Methodology:

-

Apparatus: Utilize a high-temperature differential thermal analysis (DTA) or differential scanning calorimetry (DSC) instrument. The sample should be contained in a sealed, inert crucible (e.g., platinum or alumina).

-

Sample Preparation: Inside a glovebox, load a small amount of the this compound into the crucible and hermetically seal it.

-

Measurement:

-

Place the sealed crucible in the DTA/DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert gas flow (e.g., argon).

-

The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-liquid phase transition.

-

Due to its high reactivity, visual observation methods in sealed capillaries under an inert atmosphere can also be employed, though they may be less precise.

-

Safety and Handling

This compound is a corrosive material that reacts violently with water.[3] It can cause severe skin and eye burns. All handling should be performed in a controlled inert atmosphere. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Fire involving rubidium or its compounds should be extinguished with a Class D dry powder extinguisher, not with water, carbon dioxide, or halogenated agents.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, including its synthesis and characterization. The highly reactive nature of this compound necessitates careful handling and specialized experimental techniques. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this and similar alkali metal oxides.

References

- 1. webqc.org [webqc.org]

- 2. This compound (Rb₂O) [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. you-iggy.com [you-iggy.com]

- 5. brainly.com [brainly.com]

- 6. Buy this compound | 18088-11-4 [smolecule.com]

- 7. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]

An In-depth Technical Guide to the Electronic and Optical Properties of Rubidium Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium oxide (Rb₂O) is an inorganic compound that, while not naturally occurring due to its high reactivity, holds significant interest in various scientific and industrial fields.[1][2] As a member of the alkali metal oxide family, it serves as a valuable model system for studying ionic compounds with large disparities in ionic radii between the cation and anion. Its electronic and optical properties are of particular importance in the development of specialty glasses, catalysts, and photocathodes.[3] This guide provides a comprehensive overview of the core electronic and optical characteristics of this compound, details the experimental protocols for their determination, and explores the interplay between its structure and properties.

Core Electronic and Optical Properties

This compound is a yellow crystalline solid that exhibits the antifluorite crystal structure.[1][2] Its properties are largely dictated by the strong ionic bonding between rubidium and oxygen, arising from their significant difference in electronegativity.[3]

Crystal and Electronic Structure

This compound crystallizes in a face-centered cubic (FCC) lattice with the antifluorite structure, belonging to the Fm-3m space group.[3] In this arrangement, the positions of the cations and anions are reversed compared to the fluorite (CaF₂) structure. The larger oxide anions (O²⁻) form a cubic close-packed lattice, while the smaller rubidium cations (Rb⁺) occupy all the tetrahedral sites.[1][3] This results in a coordination number of 8 for the oxide ions (cubic coordination) and 4 for the rubidium ions (tetrahedral coordination).[1]

The electronic structure of this compound is characteristic of a wide-band-gap ionic compound. The valence band is primarily composed of the p-like states of oxygen, while the conduction band is mainly formed from the s-like states of rubidium.[4] Theoretical studies using Density Functional Theory (DFT) have been employed to investigate its electronic properties, including the effects of point defects such as vacancies and interstitials on the band structure.[5][6][7]

Caption: Antifluorite crystal structure of Rb₂O.

Quantitative Data Summary

The following table summarizes the key electronic and optical properties of this compound based on available experimental and theoretical data. It is important to note the discrepancy in reported band gap values, which likely stems from differences in experimental conditions and theoretical approximations.

| Property | Value | Method | Reference(s) |

| Crystal Structure | Antifluorite (Cubic) | X-ray Diffraction | [1][3] |

| Space Group | Fm-3m (No. 225) | X-ray Diffraction | [1][3] |

| Lattice Parameter (a) | 6.74 Å | X-ray Diffraction | [3] |

| Band Gap (Eg) | ~4.2 eV | Experimental (unspecified) | [3] |

| 1.32 eV | DFT (GLLB-SC) | [8] | |

| 1.324 eV | DFT | [4] | |

| 2.21 eV | DFT | [4] | |

| Dielectric Constant (ε) | Not experimentally determined. | - | - |

| Refractive Index (n) | Not experimentally determined. | - | - |

| Conductivity (σ) | ~10⁻¹⁰ S/m (at room temperature) | Electrical Measurement | [9] |

| ~10⁻⁷ S/m (at 500°C) | Electrical Measurement | [9] |

Experimental Protocols

The high reactivity of this compound with water and atmospheric gases necessitates specialized handling and characterization techniques, typically performed under an inert atmosphere in a glovebox or using Schlenk line techniques.[10][11][12]

Synthesis of High-Purity this compound

High-purity Rb₂O for electronic and optical measurements is not typically synthesized by direct oxidation of rubidium metal, which often leads to the formation of superoxides and suboxides.[2] A common and effective laboratory synthesis involves the reduction of anhydrous rubidium nitrate (B79036) with excess rubidium metal:[2][13]

10 Rb + 2 RbNO₃ → 6 Rb₂O + N₂

Another method is the decomposition of rubidium hydroxide (B78521) using rubidium metal:[2][13]

2 Rb + 2 RbOH → 2 Rb₂O + H₂

All synthesis steps must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent contamination.[10][12]

X-ray Diffraction (XRD) for Structural Analysis

Powder XRD is the primary technique for confirming the crystal structure and phase purity of synthesized Rb₂O.

Methodology:

-

Sample Preparation: The synthesized Rb₂O powder is finely ground inside an inert atmosphere glovebox to ensure a random orientation of the crystallites.[6] The powder is then mounted onto a zero-background sample holder, which is sealed with an X-ray transparent dome or kapton film to protect the sample from the ambient atmosphere during measurement.

-

Data Acquisition: The XRD pattern is collected using a diffractometer with, for example, Cu Kα radiation. A typical scan range would be from 2θ = 10° to 90° with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns for Rb₂O from databases like the International Centre for Diffraction Data (ICDD). Rietveld refinement can be used for detailed structural analysis, including lattice parameter determination.

UV-Vis Spectroscopy for Band Gap Determination

UV-Vis spectroscopy is employed to determine the optical band gap of Rb₂O. Due to the material's sensitivity, measurements are typically performed on thin films.

Methodology:

-

Thin Film Deposition: Thin films of Rb₂O can be deposited on a transparent substrate (e.g., quartz) using techniques like Physical Vapor Deposition (PVD) or Atomic Layer Deposition (ALD) inside a glovebox or a high-vacuum chamber.[14][15]

-

Measurement: The absorbance or transmittance spectrum of the thin film is measured using a UV-Vis spectrophotometer. The measurement should be performed in a sealed cuvette or a specialized sample holder that maintains an inert environment.[16]

-

Data Analysis: The optical band gap (Eg) is determined from the absorption spectrum using a Tauc plot. For a direct band gap semiconductor, a plot of (αhν)² versus photon energy (hν) is constructed, where α is the absorption coefficient. The linear portion of the plot is extrapolated to the energy axis to obtain the band gap value.[17]

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the electronic and optical properties of materials like Rb₂O, especially when experimental data is scarce.

Methodology:

-

Structural Optimization: The crystal structure of Rb₂O is first optimized to find the ground-state lattice parameters. This is typically done using a plane-wave basis set and pseudopotentials to represent the electron-ion interactions. The Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm is often used for this optimization.[5][7]

-

Electronic Structure Calculation: The electronic band structure and density of states (DOS) are calculated using functionals such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA). More advanced methods like hybrid functionals (e.g., HSE06) or GW approximation may be used to obtain more accurate band gap values.[18]

-

Optical Properties Calculation: The frequency-dependent dielectric function is calculated from the electronic structure. From this, other optical properties like the refractive index, extinction coefficient, and absorption coefficient can be derived.[19]

Visualizations

Experimental Workflow

References

- 1. scialert.net [scialert.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Low-Frequency Measurement of Moistened Wood-Based Materials [mdpi.com]

- 4. Methods for measuring hygroscopicity of fibrous materials [utstesters.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. espublisher.com [espublisher.com]

- 7. espublisher.com [espublisher.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. fauske.com [fauske.com]

- 10. ossila.com [ossila.com]

- 11. researchgate.net [researchgate.net]

- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.ca]

- 13. This compound (Rb₂O) [benchchem.com]

- 14. inertcorp.com [inertcorp.com]

- 15. researchgate.net [researchgate.net]

- 16. pcimag.com [pcimag.com]

- 17. This compound (Rb2O) | HORb2+ | CID 87451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. calculated dielectric functions: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Thermal Stability of Rubidium Oxide Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium, a highly reactive alkali metal, forms several oxides upon reaction with oxygen, primarily rubidium monoxide (Rb₂O), rubidium peroxide (Rb₂O₂), and rubidium superoxide (B77818) (RbO₂)[1][2]. These compounds are characterized by their high reactivity, particularly with water and atmospheric components, and their thermal stability is a critical parameter for their handling, storage, and application in various fields, including catalysis and materials science[3]. This guide provides a comprehensive overview of the thermal stability of these key rubidium oxides, detailing their decomposition pathways, relevant quantitative data, and the experimental protocols used for their characterization.

Thermal Stability of Rubidium Oxide Compounds

The thermal stability of rubidium oxides decreases with increasing oxygen content. The most oxygen-rich compound, rubidium superoxide (RbO₂), is the least stable, decomposing at the lowest temperature. The final, most stable product of these decomposition pathways is rubidium monoxide (Rb₂O).

Rubidium Superoxide (RbO₂)

Rubidium superoxide is a bright yellow or orange solid formed when rubidium metal is burned in air[4][5][6]. It is the least thermally stable of the common rubidium oxides. When heated, it does not form rubidium sesquioxide (Rb₂O₃) but instead decomposes to rubidium peroxide (Rb₂O₂) and oxygen gas[4]. This decomposition occurs in the temperature range of 280°C to 360°C[4]. Some sources indicate a melting point of around 412-432°C, though decomposition typically precedes melting[5][7].

The decomposition reaction is as follows: 2 RbO₂(s) → Rb₂O₂(s) + O₂(g) [4]

Rubidium Peroxide (Rb₂O₂)

Rubidium peroxide is a light yellow solid that can be produced by the controlled oxidation of rubidium metal or, more relevantly to this guide, by the thermal decomposition of rubidium superoxide[8]. It is more stable than the superoxide but will decompose at higher temperatures. The thermal decomposition of rubidium peroxide yields rubidium monoxide (Rb₂O) and oxygen gas at temperatures above approximately 600°C[8]. One source reports a melting point of 570°C and a decomposition temperature of 1010°C, suggesting it may melt before fully decomposing under certain conditions[9].

The decomposition reaction is as follows: 2 Rb₂O₂(s) → 2 Rb₂O(s) + O₂(g) [8]

Rubidium Monoxide (Rb₂O)

Rubidium monoxide is a yellow, highly reactive solid and the most thermally stable oxide of rubidium[3][10]. It is the final product of the thermal decomposition of both the superoxide and the peroxide. Rb₂O melts at temperatures above 500°C[7][10]. While one source suggests it decomposes at 400°C, others indicate it melts without decomposition, highlighting the challenges in precise measurement due to its high reactivity with container materials at elevated temperatures[10][11]. It is stable in dry, inert atmospheres but reacts readily with moisture and carbon dioxide[10].

Data Presentation: Summary of Thermal Properties

The quantitative data regarding the thermal stability of this compound compounds are summarized in the table below for easy comparison.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Decomposition Temperature (°C) | Decomposition Products |

| Rubidium Superoxide | RbO₂ | 117.47 | Bright yellow/orange solid[4][5] | 412 - 432[5] | 280 - 360[4] | Rb₂O₂ + O₂[4] |

| Rubidium Peroxide | Rb₂O₂ | 202.93 | Colourless to light yellow solid[8] | 570[8][9] | > 600[8] | Rb₂O + O₂[8] |

| Rubidium Monoxide | Rb₂O | 186.94 | Yellow solid[1][10] | > 500[7][10] | > 600 (Stable) | N/A (Most stable oxide) |

Mandatory Visualization: Diagrams

Decomposition Pathway of Rubidium Oxides

The thermal decomposition of rubidium oxides follows a sequential pathway where the more oxygen-rich species lose oxygen to form the more stable, lower oxides.

Experimental Workflow for Thermal Analysis

The workflow for determining the thermal stability of rubidium oxides involves careful sample handling and analysis using standard thermal analysis techniques.

Experimental Protocols

The investigation of the thermal stability of highly reactive compounds like rubidium oxides requires meticulous experimental procedures to ensure safety and data accuracy. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[12].

Sample Handling and Preparation

Due to their extreme reactivity with atmospheric moisture and carbon dioxide, all handling of rubidium oxides must be performed under an inert atmosphere (e.g., dry argon or nitrogen) within a glovebox[8].

-

Environment: Ensure the glovebox atmosphere has O₂ and H₂O levels below 1 ppm.

-

Sample Loading: Weigh approximately 3-5 mg of the this compound sample directly into a hermetically sealed, inert crucible (e.g., alumina (B75360) or platinum).

-

Sealing and Transfer: Securely seal the crucible before removing it from the glovebox to prevent any atmospheric exposure during transfer to the TGA/DSC instrument.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA/DSC is used to simultaneously measure changes in mass and heat flow as a function of temperature[12].

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible onto the TGA/DSC sensor.

-

Purge the instrument furnace with a high-purity inert gas (e.g., argon) at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment and sweep away gaseous decomposition products.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 35°C).

-

Heat the sample at a constant, linear rate (e.g., 5, 10, or 15 °C/min) to a final temperature well above the expected decomposition range (e.g., 800°C for Rb₂O₂).

-

-

Data Analysis:

-

TGA Curve (Mass vs. Temperature): A step-down in the TGA curve indicates a mass loss. The onset temperature of this step corresponds to the beginning of decomposition. The percentage of mass loss can be used to verify the stoichiometry of the decomposition reaction (e.g., the loss of one oxygen molecule from RbO₂).

-

DSC Curve (Heat Flow vs. Temperature): An endothermic or exothermic peak in the DSC curve corresponds to a thermal event like melting, a phase transition, or decomposition[13]. The onset temperature of the peak provides the transition temperature, and the integrated peak area yields the enthalpy change (ΔH) for the event.

-

Product Identification via X-ray Diffraction (XRD)

To confirm the identity of the solid-state products after thermal decomposition, the experiment can be repeated on a larger scale in a tube furnace, followed by characterization of the residue using powder XRD[14].

-

Decomposition: Heat a larger sample of the this compound in a tube furnace under a controlled inert atmosphere, following a temperature profile informed by the TGA/DSC results.

-

Sample Preparation for XRD: After cooling to room temperature under the inert atmosphere, transfer the solid residue to an airtight sample holder suitable for XRD analysis.

-

Analysis: Collect the powder diffraction pattern. Compare the resulting diffractogram with reference patterns from crystallographic databases (e.g., ICDD) to confirm the crystalline phases of the decomposition products (e.g., identifying Rb₂O₂ after heating RbO₂, or Rb₂O after heating Rb₂O₂)[15].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rubidium - Wikipedia [en.wikipedia.org]

- 3. This compound (Rb₂O) [benchchem.com]

- 4. Rubidium superoxide - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Rubidium » rubidium superoxide [winter.group.shef.ac.uk]

- 6. WebElements Periodic Table » Rubidium » rubidium superoxide [webelements.com]

- 7. indico.cern.ch [indico.cern.ch]

- 8. assignmentpoint.com [assignmentpoint.com]

- 9. rubidium peroxide [chemister.ru]

- 10. webqc.org [webqc.org]

- 11. WebElements Periodic Table » Rubidium » dithis compound [winter.group.shef.ac.uk]

- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 13. tainstruments.com [tainstruments.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of Rubidium Oxide with Atmospheric Gases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium oxide (Rb₂O), a highly reactive yellow solid, plays a significant role in various chemical processes, including catalysis and the synthesis of advanced materials. Its pronounced reactivity, particularly with atmospheric gases, necessitates a thorough understanding for its safe handling and effective utilization. This technical guide provides a comprehensive overview of the reactivity of this compound with common atmospheric components, namely water vapor, carbon dioxide, oxygen, and nitrogen. The information presented herein is intended to support researchers, scientists, and professionals in drug development and other fields where rubidium compounds are employed.

Core Reactivity of this compound

This compound is a strong base and readily reacts with several atmospheric gases. These reactions are often exothermic and can lead to the formation of different rubidium compounds. The primary reactions of concern involve water vapor and carbon dioxide, leading to the formation of rubidium hydroxide (B78521) and rubidium carbonate, respectively. Furthermore, its interaction with oxygen can result in the formation of higher oxides.

Reaction with Water Vapor

This compound is highly hygroscopic and reacts exothermically with water to form rubidium hydroxide (RbOH)[1].

Reaction Pathway: Rb₂O(s) + H₂O(g) → 2RbOH(s)

Experimental Protocol for Synthesis of Rubidium Hydroxide from this compound

A straightforward method for the synthesis of rubidium hydroxide involves the controlled addition of this compound to water[3].

Materials:

-

This compound (Rb₂O)

-

Deionized water

-

Inert atmosphere glovebox or Schlenk line

-

Appropriate reaction vessel (e.g., a round-bottom flask)

-

Stirring apparatus

Procedure:

-

Due to the highly reactive nature of this compound, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent premature reaction with atmospheric moisture and carbon dioxide.

-

Carefully weigh the desired amount of this compound inside the glovebox.

-

Slowly and cautiously add the this compound powder in small portions to a stirred vessel containing deionized water. The reaction is highly exothermic, and the rate of addition should be controlled to manage the heat generated.

-

Continue stirring until all the this compound has dissolved and reacted to form a clear solution of rubidium hydroxide.

-

The resulting rubidium hydroxide solution can be used directly or the solid can be obtained by careful evaporation of the water under vacuum.

Reaction with Carbon Dioxide

This compound readily reacts with carbon dioxide to form rubidium carbonate (Rb₂CO₃).

Reaction Pathway: Rb₂O(s) + CO₂(g) → Rb₂CO₃(s)

This reaction is thermodynamically favorable. The reverse reaction, the thermal decomposition of rubidium carbonate into this compound and carbon dioxide, provides insight into the stability of the carbonate. The decomposition of rubidium carbonate has a standard enthalpy of reaction of 403 kJ/mol[4].

Experimental Workflow for CO₂ Capture

The reactivity of this compound with carbon dioxide makes it a potential candidate for CO₂ capture applications. A typical experimental workflow to study this reaction would involve a gas-solid reaction setup.

Caption: Experimental workflow for studying the reaction of this compound with carbon dioxide.

Reaction with Oxygen

Rubidium metal has a strong tendency to react with oxygen, and the final product is principally rubidium superoxide (B77818) (RbO₂)[1]. This compound itself can also be oxidized to form higher oxides. The reaction of rubidium with oxygen can be complex, proceeding through bronze-colored suboxides like Rb₆O and copper-colored Rb₉O₂ before forming the superoxide[5].

Reaction Pathway: Rb(s) + O₂(g) → RbO₂(s)

The formation of this compound (Rb₂O) is typically achieved not by direct oxidation of the metal but through the reduction of anhydrous rubidium nitrate (B79036) or by the reduction of rubidium superoxide with excess rubidium metal[5].

Reaction with Nitrogen

While alkali metals can react with nitrogen to form nitrides, this reaction is generally less vigorous than with oxygen. Specific information regarding the direct reaction of this compound with atmospheric nitrogen is not well-documented, suggesting it is not a primary reaction pathway under normal atmospheric conditions. The synthesis of this compound can involve the decomposition of rubidium nitrate, which releases nitrogen gas, but this is not a reaction of the oxide itself with nitrogen[5].

Quantitative Data Summary

The following tables summarize the available quantitative data for the reactions of this compound and related compounds.

Table 1: Thermodynamic Data for the Reaction of Rb₂O with H₂O(l)

| Parameter | Value | Reference |

| Enthalpy of Reaction (ΔH) | -125 kJ/mol | [2] |

Table 2: Thermodynamic Data for the Decomposition of Rb₂CO₃

| Parameter | Value | Reference |

| Standard Enthalpy of Reaction (ΔrH°) | 403 kJ/mol | [4] |

Table 3: Thermodynamic Properties of this compound and Related Compounds

| Compound | Standard Enthalpy of Formation (ΔfH°) | Standard Molar Entropy (S°) | Molar Heat Capacity (Cp) | Reference |

| Rb₂O(s) | -339 kJ/mol | 126 J/(mol·K) | 74 J/(mol·K) | |

| RbOH(s) | -418.19 kJ/mol | 110.75 J/(mol·K) | [5] | |

| Rb₂CO₃(s) | -1136.0 kJ/mol | 181.33 J/(mol·K) | 117.61 J/(mol·K) | [4] |

| H₂O(l) | -285.83 kJ/mol | 69.91 J/(mol·K) | 75.38 J/(mol·K) | |

| CO₂(g) | -393.51 kJ/mol | 213.74 J/(mol·K) | 37.11 J/(mol·K) | [4] |

Note: Some values are from general chemical databases and may have slight variations depending on the source.

Signaling Pathways and Logical Relationships

The reactivity of this compound with atmospheric gases can be visualized as a series of interconnected pathways.

Caption: Reaction pathways of this compound with atmospheric gases.

Conclusion

This compound exhibits significant reactivity with atmospheric gases, primarily with water vapor and carbon dioxide, leading to the formation of rubidium hydroxide and rubidium carbonate, respectively. Its interaction with oxygen can also lead to the formation of higher oxides. The reactions are generally rapid and exothermic, highlighting the need for careful handling in controlled environments. While qualitative reaction pathways are well-understood, there is a notable lack of quantitative kinetic data for the gas-solid reactions. Further research focusing on determining the rate constants and activation energies for these reactions would be highly valuable for the scientific and industrial communities that utilize rubidium compounds. The experimental protocols and data presented in this guide serve as a foundational resource for such future investigations.

References

An In-Depth Technical Guide to Non-Stoichiometric Rubidium Suboxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-stoichiometric rubidium suboxides, focusing on their synthesis, crystal structure, and physical properties. While the unique reactivity and electronic characteristics of these compounds are of significant interest in materials science, this guide aims to present the foundational knowledge required for their potential exploration in specialized applications.

Introduction to Rubidium Suboxides

Non-stoichiometric rubidium suboxides are a class of compounds with a higher metal-to-oxygen ratio than the simple oxide, Rb₂O. These materials are characterized by the presence of Rb-Rb metallic bonding and unique crystal structures, often described as "complex metals." The most well-characterized rubidium suboxides are Rb₃O, Rb₆O, and Rb₉O₂. These compounds are formed as intermediates during the oxidation of rubidium metal and can be understood through the Rb-Rb₂O phase diagram. Their structures are typically based on clusters of rubidium atoms surrounding an oxygen atom, embedded in a matrix of metallic rubidium. This arrangement leads to interesting electronic and magnetic properties, deviating significantly from those of stoichiometric ionic oxides.

Synthesis of Non-Stoichiometric Rubidium Suboxides

The synthesis of non-stoichiometric rubidium suboxides requires precise control over the stoichiometry of rubidium and oxygen. The primary method involves the direct reaction of high-purity rubidium metal with a controlled amount of an oxygen source.

General Synthetic Approach

The general strategy for synthesizing rubidium suboxides involves the reaction of molten rubidium with a carefully measured quantity of oxygen or an oxygen-containing compound in a sealed, inert container. The specific suboxide phase obtained depends on the precise ratio of rubidium to oxygen.

Experimental Protocol for the Synthesis of Rb₃O

The synthesis of Rb₃O is guided by the Rb-Rb₂O phase diagram, which indicates that Rb₃O melts incongruently at 48°C.[1][2]

Materials and Equipment:

-

High-purity, doubly distilled rubidium metal

-

High-purity oxygen gas

-

Inert reaction vessel (e.g., made of tantalum or sealed borosilicate glass)

-

High-vacuum line

-

Differential Thermal Analysis (DTA) apparatus

-

Centrifuge capable of handling sealed, reactive samples

Procedure:

-

A precisely weighed amount of doubly distilled rubidium metal is placed into the reaction vessel under an inert atmosphere (e.g., in a glovebox).

-

The vessel is connected to a high-vacuum line, and a controlled amount of gaseous oxygen is introduced. The stoichiometry should be carefully calculated to achieve the desired Rb:O ratio for Rb₃O.

-

The vessel is sealed and heated to ensure a homogeneous melt of the rubidium and complete reaction with the oxygen.

-

The sample is then subjected to Differential Thermal Analysis (DTA) to confirm the formation of the desired phase by observing the incongruent melting point at 48°C.[1][2]

-

To isolate crystals of Rb₃O, the liquid mixture is centrifuged, separating the solid Rb₃O crystals.[1][2]

Experimental Protocol for the Synthesis of Rb₆O and Rb₉O₂

Detailed, step-by-step experimental protocols for the synthesis of Rb₆O and Rb₉O₂ are not extensively documented in publicly available literature. However, the general principle involves the reaction of rubidium metal with a substoichiometric amount of oxygen. One method mentioned for the synthesis of related cesium suboxides, which can be adapted for rubidium, involves the thermal decomposition of a metal oxide (e.g., HgO) in the presence of excess molten alkali metal.

General Procedure (Inferred):

-

High-purity rubidium metal and a stoichiometric amount of a solid oxygen source (e.g., Rb₂O or a decomposable oxide) are sealed in an inert metal ampoule (e.g., tantalum) under high vacuum.

-

The ampoule is heated to a temperature that allows for the reaction to proceed to completion. The specific temperature and reaction time would need to be determined empirically based on the desired suboxide phase.

-

The reaction mixture is then slowly cooled to allow for the crystallization of the suboxide.

-

Characterization of the resulting product is performed using X-ray diffraction to identify the crystal structure.

Note: The synthesis of these highly reactive and air-sensitive compounds requires specialized equipment and expertise in handling alkali metals.

Crystal Structure of Rubidium Suboxides

The crystal structures of rubidium suboxides are a key feature, distinguishing them from simple ionic oxides. They are characterized by clusters of rubidium atoms.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Rb₂O | Cubic | Fm-3m | 6.76 | 6.76 | 6.76 | 90 | 90 | 90 |

| Rb₉O₂ | Monoclinic | P2₁/m | 14.087 | 8.435 | 11.741 | 90 | 104.47 | 90 |

The structure of Rb₉O₂ consists of [Rb₉O₂] clusters, which are formed by two face-sharing Rb₆O octahedra.

Physical Properties of Rubidium Suboxides

The physical properties of rubidium suboxides are of considerable interest due to their metallic nature.

| Property | Rb₃O | Rb₆O | Rb₉O₂ |

| Melting Point (°C) | 48 (incongruent)[1][2] | Data not available | Data not available |

| Electrical Conductivity (Ω⁻¹cm⁻¹ at 298 K) | Data not available | ~4.8 x 10⁴ | ~6.0 x 10⁴ |

| Magnetic Susceptibility (χ) | Data not available | Data not available | Data not available |

| Color | Copper-colored crystals[1][2] | Bronze-colored | Copper-colored |

Note: The electrical conductivity values for Rb₆O and Rb₉O₂ are reduced by approximately 40% compared to pure rubidium.

Experimental Workflows and Logical Relationships

The synthesis and characterization of non-stoichiometric rubidium suboxides follow a logical experimental workflow. This can be visualized to guide researchers in the process.

Conclusion

Non-stoichiometric rubidium suboxides represent a fascinating class of materials with structures and properties that bridge the gap between ionic oxides and alkali metals. While the existence of phases such as Rb₃O, Rb₆O, and Rb₉O₂ is established, and some of their structural and electrical properties have been characterized, there remains a need for more detailed and reproducible experimental protocols for their synthesis. Further research is also required to fully elucidate their magnetic properties and thermal stability. A comprehensive understanding of these fundamental aspects is crucial for unlocking their potential in various scientific and technological fields.

References

An In-depth Technical Guide to the Magnetic Properties of Rubidium Superoxide (RbO₂)

Abstract: Rubidium superoxide (B77818) (RbO₂) represents a fascinating class of materials where magnetism originates from p-orbital electrons, offering a distinct landscape for studying strongly correlated electron phenomena compared to conventional d- or f-block element compounds. As a member of the alkali superoxides, RbO₂ features the superoxide radical anion (O₂⁻), which carries a spin of S=1/2, making it a p-electron magnet. At ambient temperatures, RbO₂ is a paramagnetic Mott insulator.[1] Upon cooling, it undergoes a transition to a three-dimensional antiferromagnetic (AFM) state at a Néel temperature (Tₙ) of approximately 15 K.[1][2] This magnetic ordering is intricately linked to a series of structural phase transitions driven by a cooperative Jahn-Teller effect, which lifts the degeneracy of the O₂⁻ π* molecular orbitals.[3][4] This guide provides a comprehensive overview of the magnetic properties of RbO₂, detailing the theoretical underpinnings, experimental characterization protocols, and key quantitative data for researchers in materials science and condensed matter physics.

Core Magnetic and Structural Properties

The magnetic behavior of Rubidium superoxide is fundamentally derived from the electronic structure of the O₂⁻ molecular ion. This anion has an odd number of electrons in its degenerate π* antibonding orbitals, resulting in a net spin of S=1/2.[2] At high temperatures, the thermal energy is sufficient to randomize these spins, leading to paramagnetic behavior, as expected for a material with localized, non-interacting magnetic moments.[4]

Upon cooling, RbO₂ undergoes a transition to an antiferromagnetically ordered state.[1] Unlike the related compound CsO₂, which exhibits one-dimensional magnetic characteristics, the magnetic susceptibility of RbO₂ is indicative of a three-dimensional antiferromagnetic order.[2] This transition is sharp, occurring at a Néel temperature (Tₙ) of about 15 K.[2][5]

The emergence of this magnetic order is not purely a spin phenomenon but is deeply coupled to the crystal lattice. At room temperature, RbO₂ adopts a tetragonal crystal structure analogous to calcium carbide (CaC₂), which is distorted due to the cooperative Jahn-Teller effect.[1] This effect, driven by the degeneracy of the p-orbitals, leads to further structural distortions at lower temperatures, which in turn dictate the orbital ordering and the nature of the magnetic superexchange interactions.

Structural Phase Transitions

X-ray powder diffraction (XRPD) studies have revealed that RbO₂ undergoes at least two structural phase transitions as the temperature is lowered. These transitions are coupled with anomalies observed in magnetic susceptibility measurements[5]:

-

Tₛ₁ ≈ 170 K: A transition from the room-temperature tetragonal phase to an orthorhombic phase.

-

Tₛ₂ ≈ 100 K: A further transition from the orthorhombic phase to a phase of lower symmetry.

These structural changes are crucial as they lift the orbital degeneracy of the O₂⁻ anions, leading to a specific ordering of the p-orbitals. This "orbital ordering" establishes the preferential pathways for magnetic superexchange, ultimately resulting in the long-range 3D antiferromagnetic ground state below Tₙ.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Rubidium superoxide based on experimental studies.

Table 1: Key Magnetic and Structural Parameters for RbO₂

| Parameter | Symbol | Value | Reference(s) |

|---|---|---|---|

| Magnetic Order Type | - | Antiferromagnetic (AFM) | [1][2] |

| Paramagnetic Behavior | - | Mott Insulator | [1][7] |

| Néel Temperature | Tₙ | ~15 K | [1][2][5] |

| Structural Transition 1 | Tₛ₁ | ~170 K (Tetragonal → Orthorhombic) | [5] |

| Structural Transition 2 | Tₛ₂ | ~100 K (Orthorhombic → Lower Symmetry) | [5] |

| Molar Mag. Susceptibility (293 K) | χₘ | +1527 x 10⁻⁶ cm³/mol |[8] |

Note: While the high-temperature magnetic susceptibility is expected to follow the Curie-Weiss law, specific values for the effective magnetic moment (μ_eff) and the Curie-Weiss temperature (θ_CW) for RbO₂ are not consistently reported in the surveyed literature.

Theoretical Framework: From Structure to Magnetism

The magnetic properties of RbO₂ are a direct consequence of the interplay between its crystal structure, electronic orbital degeneracy, and spin degrees of freedom. The logical progression from the high-temperature structure to the low-temperature magnetic state can be visualized as a causal pathway.

Experimental Protocols

The characterization of RbO₂'s magnetic properties involves a multi-technique approach, beginning with synthesis and followed by structural and magnetic analysis.

Synthesis of Polycrystalline RbO₂

Two primary methods are reported for the synthesis of rubidium superoxide:

-

Direct Oxidation: Elemental rubidium metal is slowly and carefully exposed to pure oxygen gas. The reaction proceeds as follows: Rb(s) + O₂(g) → RbO₂(s).[1][9] This method yields the orange, crystalline solid superoxide.

-

Solution Method: A solution-based approach followed by a reaction process under cooled conditions (-40 °C) has been successfully used to synthesize polycrystalline RbO₂ samples for magnetic studies.[10][11][12]

Given the high reactivity of rubidium and its oxides with moisture and air, all synthesis and handling must be performed in a controlled inert atmosphere (e.g., a glovebox).

X-Ray Powder Diffraction (XRPD)

XRPD is essential for confirming the phase purity and determining the crystal structure of the synthesized material.

-

Objective: To identify the crystal structure at room temperature and track its evolution upon cooling to observe phase transitions.

-

Methodology:

-

A polycrystalline RbO₂ sample is finely ground and loaded into a capillary in an inert atmosphere.

-

The capillary is mounted on a diffractometer, typically equipped with a Cu Kα radiation source.

-

A diffraction pattern is collected at room temperature (~300 K) to confirm the tetragonal structure.

-

The sample is then cooled using a cryostat, and diffraction patterns are collected at various temperatures, particularly around the expected transition temperatures of 170 K and 100 K.[5]

-

Rietveld refinement of the collected patterns is used to solve the crystal structure at each temperature stage and identify the symmetry changes corresponding to the phase transitions.

-

Magnetic Susceptibility Measurement

DC magnetic susceptibility measurements are the primary method for identifying the magnetic ordering temperature and characterizing the paramagnetic state.

-

Objective: To determine the Néel temperature (Tₙ) and characterize the magnetic behavior as a function of temperature.

-

Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is typically used due to its high sensitivity.

-

Methodology:

-

A weighed polycrystalline sample is sealed in a capsule under an inert atmosphere.

-

Zero-Field-Cooled (ZFC): The sample is cooled from room temperature to the lowest possible temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC field (e.g., 100 Oe) is then applied, and the magnetization is measured as the sample is warmed.

-

Field-Cooled (FC): The sample is cooled from room temperature to the lowest temperature under the same DC field, and the magnetization is measured upon warming.

-

The Néel temperature (Tₙ) is identified by the sharp cusp or peak in the ZFC susceptibility curve, which for RbO₂ appears around 15 K.[5]

-

Muon Spin Relaxation/Resonance (μSR)

μSR is a powerful local-probe technique used to investigate magnetic ordering at a microscopic level.

-

Objective: To confirm the nature of the magnetic state below Tₙ (static vs. dynamic) and to determine the magnetic volume fraction.

-

Methodology:

-

A polycrystalline RbO₂ sample is placed in the path of a beam of 100% spin-polarized positive muons.[13]

-

The muons are implanted into the sample, where their spin precesses in the presence of local magnetic fields. The muon subsequently decays, emitting a positron preferentially in the direction of its spin at the moment of decay.[14]

-

In a Zero-Field (ZF-μSR) experiment, the time evolution of the muon spin polarization is measured without any external magnetic field.

-

The appearance of a coherent, fast-decaying oscillatory component in the ZF-μSR spectrum below Tₙ is unambiguous evidence of a static, long-range magnetically ordered state. For RbO₂, μSR studies confirm a full magnetic volume fraction below ~15 K, indicating that the entire sample becomes antiferromagnetically ordered.[5]

-

Neutron Diffraction

While X-rays are sensitive to charge density (atomic positions), neutrons possess a magnetic moment and are therefore sensitive to the arrangement of magnetic moments in a material.

-

Objective: To determine the precise magnetic structure (i.e., the orientation of spins) in the antiferromagnetically ordered state.

-

Methodology:

-

A powder neutron diffraction pattern is collected at a temperature well above Tₙ (e.g., 50 K). This pattern contains only nuclear Bragg peaks and is used to refine the crystal structure.

-

A second pattern is collected at a temperature well below Tₙ (e.g., 2 K). The appearance of new Bragg peaks at this temperature, which are absent in the high-temperature scan, are indicative of magnetic ordering.

-

The positions (propagation vector) and intensities of these magnetic peaks are used to solve for the magnetic structure.

-

Note on RbO₂: Despite the power of this technique, studies have reported difficulty in observing clear magnetic diffraction peaks for RbO₂, making the definitive determination of its magnetic structure challenging and an area of ongoing research.[2]

-

Conclusion

Rubidium superoxide (RbO₂) is a canonical example of a p-electron magnetic system. Its properties are governed by a delicate interplay between the lattice and electronic degrees of freedom. The material transitions from a paramagnetic Mott insulator to a three-dimensional antiferromagnet at Tₙ ≈ 15 K. This magnetic ground state is a direct consequence of structural distortions driven by the cooperative Jahn-Teller effect, which lifts the π* orbital degeneracy of the O₂⁻ anions and establishes an ordered orbital state conducive to long-range magnetic superexchange. While macroscopic magnetic properties and phase transitions are well-characterized by susceptibility and μSR measurements, the precise microscopic magnetic structure remains an open question, inviting further investigation with advanced neutron scattering techniques.

References

- 1. [2403.11698] Spin-Orbital Ordering in Alkali Superoxides [arxiv.org]

- 2. nsl-ar.issp.u-tokyo.ac.jp [nsl-ar.issp.u-tokyo.ac.jp]

- 3. yclept.physics.ucdavis.edu [yclept.physics.ucdavis.edu]

- 4. researchgate.net [researchgate.net]

- 5. Jeschke-Otsuki group [physics.okayama-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Spin-Orbital Ordering in Alkali Superoxides [arxiv.org]

- 8. neutrons2.ornl.gov [neutrons2.ornl.gov]

- 9. WebElements Periodic Table » Rubidium » rubidium superoxide [winter.group.shef.ac.uk]

- 10. scholar.its.ac.id [scholar.its.ac.id]

- 11. Synthesis and Characterization of Magnetic Rubidium Superoxide, RbO2 | Scientific.Net [scientific.net]

- 12. researchgate.net [researchgate.net]

- 13. indico.fnal.gov [indico.fnal.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Antifluorite Structure of Rubidium Oxide (Rb₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rubidium oxide (Rb₂O) is a simple binary compound that serves as a quintessential example of the antifluorite crystal structure. This yellow, highly reactive solid is characterized by a face-centered cubic (FCC) lattice where the conventional cation and anion positions of the fluorite structure are inverted.[1][2] This guide provides an in-depth analysis of the structural, crystallographic, and chemical properties of Rb₂O, supported by quantitative data, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate its core structural and procedural concepts. Due to its high reactivity, Rb₂O does not occur naturally but is a subject of academic interest for understanding ionic bonding and crystal packing.[1][2]

Crystallographic Properties of this compound

The defining feature of this compound is its adoption of the antifluorite crystal structure, a motif common to alkali metal oxides.[2] This structure is an inverse arrangement of the well-known fluorite (CaF₂) lattice.[1]

The Antifluorite Structure

In the antifluorite structure of Rb₂O, the positions of the cations and anions are swapped relative to the fluorite structure.[1][2] The oxide anions (O²⁻) form a cubic close-packed (ccp) or face-centered cubic (FCC) arrangement, occupying the positions that Ca²⁺ ions would in the fluorite lattice. The rubidium cations (Rb⁺) then occupy all the tetrahedral holes within this anion sublattice.[1]

This arrangement results in distinct coordination environments for each ion:

-

Rubidium (Rb⁺) Cation: Each Rb⁺ ion is tetrahedrally coordinated, surrounded by four O²⁻ anions.[1][2][3]

-

Oxide (O²⁻) Anion: Each O²⁻ ion is cubically coordinated, surrounded by eight Rb⁺ cations.[1][2][3]

This coordination (8:4) maximizes electrostatic stability in a 2:1 stoichiometric compound with ions of significantly different sizes.[1] Rb₂O belongs to the cubic crystal system with the space group Fm-3m (No. 225).[1][2]

Quantitative Data

The structural and physical properties of Rb₂O are summarized in the tables below. Data has been compiled from experimental studies and computational materials databases.

Table 1: Crystallographic and Physical Properties of Rb₂O

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | Rb₂O | [1] |

| Molar Mass | 186.94 g/mol | [1][2] |

| Crystal System | Cubic | [1][2] |

| Space Group | Fm-3m (No. 225) | [1][2] |

| Lattice Parameter (a) | 6.74 Å - 6.75 Å | [1][4] |

| Density | ~4.0 g/cm³ | [1][2] |

| Color | Yellow solid | [1][2] |

| Melting Point | >500 °C | [1][2] |

| Standard Enthalpy of Formation (ΔH_f°) | -330 kJ/mol |[1] |

Table 2: Ionic Radii and Bonding Characteristics

| Property | Value | Reference(s) |

|---|---|---|

| Ionic Radius (Rb⁺) | 152 pm | [1] |

| Ionic Radius (O²⁻) | 140 pm | [1][5] |

| Rb-O Bond Length | 2.92 Å - 2.95 Å | [6] |

| Rb Coordination Number | 4 | [1][2] |

| O Coordination Number | 8 | [1][2] |

| Bonding Character | Primarily Ionic (>85%) |[1] |

Table 3: Characteristic Powder XRD Peaks (Cu Kα radiation)

| d-spacing (Å) | Miller Indices (hkl) | Relative Intensity (%) |

|---|---|---|

| 3.37 | (111) | 100 |

| 2.92 | (200) | 50 |

| 2.08 | (220) | 30 |

Data sourced from reference[1].

Experimental Protocols

Due to the extreme reactivity of rubidium metal and its oxide with air and moisture, all synthesis and handling operations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox.[1]

Synthesis of this compound

The most reliable laboratory-scale synthesis of pure Rb₂O involves the reduction of anhydrous rubidium nitrate (B79036) with elemental rubidium.[2] Direct oxidation of the metal tends to form higher oxides like rubidium superoxide (B77818) (RbO₂).[2][7]

Protocol 2.1.1: Synthesis via Reduction of Rubidium Nitrate

This protocol is adapted from established methods for alkali metal oxides.[2][3][8]

-

Materials and Equipment:

-

Rubidium metal (Rb)

-

Anhydrous Rubidium Nitrate (RbNO₃)

-

Tantalum or silver crucible

-

Tube furnace with temperature controller

-

Inert atmosphere glovebox

-

Schlenk line

-

-

Procedure:

-

Inside an argon-filled glovebox, weigh 10 molar equivalents of rubidium metal and 2 molar equivalents of anhydrous rubidium nitrate.

-

Place the reactants together in a tantalum crucible.

-

Seal the crucible inside a quartz tube reactor connected to a Schlenk line to maintain an inert atmosphere.

-

Place the reactor assembly into a tube furnace.

-

Slowly heat the furnace to 200-300 °C. The reaction is 10 Rb + 2 RbNO₃ → 6 Rb₂O + N₂.[2][8]

-

Hold the temperature for several hours to ensure the reaction goes to completion. Careful temperature control is necessary to prevent the formation of suboxides.[1]

-

After the reaction is complete, cool the furnace to room temperature under a continuous flow of argon.

-

Transfer the reactor back into the glovebox before opening to recover the yellow crystalline Rb₂O product.

-

Structural and Compositional Characterization

Protocol 2.2.1: Powder X-ray Diffraction (PXRD) Analysis

PXRD is the definitive method for confirming the antifluorite crystal structure of the synthesized product.[1]

-

Sample Preparation (Inert Atmosphere):

-

Inside a glovebox, finely grind a small amount of the synthesized Rb₂O product using an agate mortar and pestle.

-

Load the powder into an air-sensitive sample holder.[9][10] This typically involves a shallow well and a low-absorption dome or window (e.g., Kapton or beryllium) to protect the sample from the atmosphere during measurement.[9]

-

Ensure the sample surface is flat and level with the surface of the holder to prevent peak position errors.[11][12]

-

-

Data Collection:

-

Mount the sealed sample holder onto the diffractometer.

-

Use a standard X-ray source, typically Cu Kα (λ = 1.5418 Å).

-

Collect the diffraction pattern over a 2θ range suitable for observing the main diffraction peaks (e.g., 10-80°).

-

Use appropriate scan parameters (step size, time per step) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Compare the experimental diffraction pattern with reference patterns from databases (e.g., ICDD) or with patterns calculated from known crystallographic data for Rb₂O.

-

Confirm the presence of peaks at the expected d-spacings for the Fm-3m antifluorite structure (see Table 3).

-

Perform Le Bail or Rietveld refinement on the pattern to determine the precise lattice parameters of the synthesized material.

-

Conclusion

This compound is a foundational compound for the study of ionic materials, providing a clear and elegant example of the antifluorite crystal structure.[1] Its synthesis and characterization demand rigorous anaerobic techniques due to its high reactivity. The detailed crystallographic data and experimental protocols provided herein offer a comprehensive resource for researchers working with alkali metal oxides and other air-sensitive materials. Understanding the structure-property relationships in a model system like Rb₂O is crucial for the rational design of new materials for applications ranging from catalysis to energy storage.[3]

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (Rb₂O) [benchchem.com]

- 4. openmopac.net [openmopac.net]

- 5. Ionic radius - Wikipedia [en.wikipedia.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. WebElements Periodic Table » Rubidium » rubidium superoxide [webelements.com]

- 8. Buy this compound | 18088-11-4 [smolecule.com]

- 9. youtube.com [youtube.com]

- 10. Air Sensitive X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]

- 11. mcgill.ca [mcgill.ca]

- 12. m.youtube.com [m.youtube.com]

Theoretical studies of Rubidium oxide properties

An In-depth Technical Guide to the Theoretical Studies of Rubidium Oxide Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the properties of this compound (Rb₂O). It delves into the structural, electronic, mechanical, thermal, and optical characteristics of this inorganic compound as determined through computational modeling. This document is intended to be a valuable resource for researchers and scientists, offering a consolidated source of theoretical data and methodologies.

Introduction to this compound

This compound (Rb₂O) is a simple alkali metal oxide with a yellow appearance. It crystallizes in the antifluorite structure and is known for its high reactivity, particularly with water. Due to this reactivity, its experimental characterization can be challenging, making theoretical studies based on first-principles calculations an essential tool for understanding its fundamental properties. These computational approaches, primarily rooted in Density Functional Theory (DFT), provide valuable insights into the behavior of Rb₂O at the atomic level.

Theoretical Methodology: A General Workflow

The theoretical investigation of material properties, such as those of this compound, typically follows a structured computational workflow. This process begins with defining the crystal structure and proceeds through a series of calculations to determine various physical and chemical characteristics.

The Discovery and Enduring Utility of Rubidium Oxide: A Technical Guide

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of rubidium oxide (Rb₂O). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this highly reactive and versatile inorganic compound. The guide covers its synthesis, key chemical reactions, and physical properties, with a focus on data presentation and experimental methodologies.

Discovery and History

The story of this compound is intrinsically linked to the discovery of its constituent element, rubidium. In 1861, German scientists Robert Bunsen and Gustav Kirchhoff, utilizing their newly invented technique of flame spectroscopy, identified rubidium in the mineral lepidolite (B1170510).[1][2][3] They named the element from the Latin word rubidus, meaning "deep red," after the prominent red lines observed in its emission spectrum.[1][2] During their analysis, they processed 150 kg of lepidolite that contained a mere 0.24% rubidium monoxide (Rb₂O).[1]